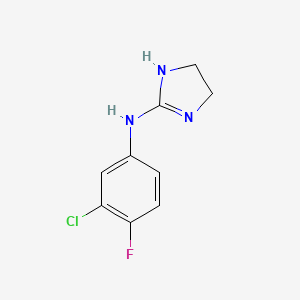

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine

Description

N-(3-Chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted imidazoline derivative characterized by a 4,5-dihydroimidazole core linked to a 3-chloro-4-fluorophenyl group. Its molecular formula is C₉H₁₀ClFN₃ (molecular weight: 208.65 g/mol). The compound is synthesized via nucleophilic substitution reactions, as exemplified in a European patent where 4,5-dihydro-1H-imidazol-2-amine reacts with a halogenated aryl precursor under controlled conditions. This compound shares structural similarities with other aryl-substituted dihydroimidazoles, which are often explored for their biological activity, such as antihypertensive or antiparasitic properties.

Properties

Molecular Formula |

C9H9ClFN3 |

|---|---|

Molecular Weight |

213.64 g/mol |

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine |

InChI |

InChI=1S/C9H9ClFN3/c10-7-5-6(1-2-8(7)11)14-9-12-3-4-13-9/h1-2,5H,3-4H2,(H2,12,13,14) |

InChI Key |

TVOMVESJWMRWPR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)NC2=CC(=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 3-chloro-4-fluoroaniline with suitable reagents to form the imidazole ring. One common method involves the use of a cyclization reaction where the aniline derivative is treated with a suitable aldehyde and ammonium acetate under acidic conditions to form the imidazole ring . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine, also known as 75849-40-0, is a chemical compound with a molecular weight of 213.64 g/mol . While specific applications of this compound are not extensively documented in the provided search results, related research suggests potential uses in medicinal chemistry and related fields.

Potential Applications

- IDO1 Enzyme Inhibition: Research indicates that N-substituted 4-carboxamide derivatives of 1,2,3-triazoles may inhibit the IDO1 enzyme, which could be relevant to immunotherapeutic studies . Specifically, the presence of an N-substituted moiety in the core structural unit of 1,2,3-triazoles could play a significant role in IDO1 inhibitory efficiencies because of its interaction with polar residues within the active site of the IDO1 enzyme .

- Tyrosinase Inhibition: The 3-chloro-4-fluorophenyl motif, a component of this compound, has been employed to identify tyrosinase inhibitors from a synthetic source .

- Synthesis of related compounds: this compound can be used as a building block for synthesizing more complex molecules . For example, it is similar in structure to N-(3-chloro-4-fluorophenyl)-1H-imidazole-5-sulfonamide and N-{5-[4-[[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]amino]-6-quinazolinyl]-furan-2-ylmethyl} Lapatinib .

Relevant Research

- A study on 4,5-disubstituted 1,2,3-triazoles showed potent IDO1 inhibitory efficacies, with some compounds exhibiting IC50 values in the nanomolar range . These compounds also demonstrated strong IDO1 inhibitory activities in MDA-MB-231 cells with minimal cytotoxicity and induced immune response against breast cancer cells. Furthermore, they exhibited excellent in vivo antitumor efficacy in mice .

- One study identifies compound II as an active gyrase inhibitor with reasonable antibacterial activity against gram-positive bacteria .

- Compound 452 was found to have excellent oral bioavailability, moderate systemic clearance, and acceptable exposure in rat pharmacokinetic studies .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to these targets, thereby increasing its potency .

Comparison with Similar Compounds

Structural and Molecular Features

The following table compares key structural attributes and molecular properties of the target compound with its analogs:

Key Observations :

- Substituent Effects : The presence of chlorine and fluorine on the aryl ring in the target compound enhances electron-withdrawing effects compared to simpler analogs like N-(3-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine. This may influence reactivity and binding affinity in biological systems.

- Extended π-Systems: Compounds like N-(4-chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine exhibit fused heterocyclic systems, which improve planarity and intermolecular interactions (e.g., π-π stacking).

Spectroscopic and Computational Insights

- Vibrational Spectroscopy : For 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine, FTIR and Raman studies combined with DFT calculations (B3LYP/6-31G(d,p)) revealed strong N–H stretching at ~3300 cm⁻¹ and C=N vibrations at ~1600 cm⁻¹. Similar modes are expected for the target compound, though halogen substituents may shift absorption bands.

- HOMO-LUMO Gaps : The benzothiadiazole analog showed a HOMO-LUMO gap of ~4.5 eV, indicative of moderate charge transfer capacity. Substituted aryl groups (e.g., 3-Cl-4-F) could further modulate electronic properties.

Crystallographic and Supramolecular Features

- Crystal Packing: N-(4-Chlorophenyl)-5-(4,5-dihydro-1H-imidazol-2-yl)thieno[2,3-b]pyridin-4-amine forms intramolecular N–H⋯N hydrogen bonds and helical chains via N–H⋯N interactions. The target compound’s crystal structure remains unreported, but its planar imidazoline core may support similar packing motifs.

- Disorder in Aromatic Rings: The 4-chlorophenyl analog exhibits disorder in its aryl ring orientation, a phenomenon that could occur in the target compound due to steric effects from halogen substituents.

Biological Activity

N-(3-chloro-4-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine is a synthetic compound belonging to the imidazole class, characterized by its unique molecular structure which includes a chloro and a fluorine substituent on a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme and receptor inhibitor, which may have implications for the treatment of various diseases including cancer and viral infections.

- Molecular Formula : CHClFN

- Molecular Weight : 213.64 g/mol

- Structure : The compound features a 4,5-dihydro-imidazole moiety attached to a phenyl ring with halogen substitutions.

Preliminary studies indicate that this compound interacts with biological targets through hydrogen bonding and hydrophobic interactions with amino acid residues in the active sites of enzymes or receptors. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent.

Key Interaction Features:

- Binding Affinity : The presence of halogens (chlorine and fluorine) enhances binding affinity and selectivity towards biological targets compared to similar compounds.

- Potential Targets : The compound may inhibit enzymes involved in metabolic pathways relevant to cancer and infectious diseases.

Antiviral and Anticancer Properties

Research has suggested that compounds similar to this compound exhibit significant antiviral and anticancer activities. For instance, derivatives of imidazole have shown promise against various viral strains including those resistant to standard treatments.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitory effects on specific enzymes | |

| Benzimidazole derivatives | Antiviral activity against HCV | |

| Thiazolidinone derivatives | Inhibition of HIV RT |

Case Studies

- Antiviral Activity : A study highlighted the effectiveness of similar heterocyclic compounds against hepatitis C virus (HCV) and other viral pathogens. The structural characteristics of these compounds contribute to their ability to inhibit viral replication.

- Anticancer Research : Another investigation focused on the anticancer potential of imidazole derivatives, indicating that modifications in the structure could lead to enhanced cytotoxicity against cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.